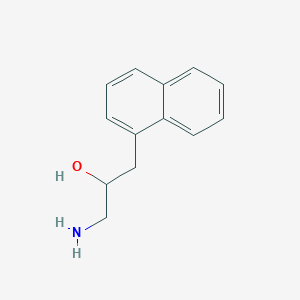
1-Amino-3-(naphthalen-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(naphthalen-1-yl)propan-2-ol is a chemical compound that belongs to the class of propanolamines It is characterized by the presence of an amino group, a naphthyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(naphthalen-1-yl)propan-2-ol typically involves the reaction of naphthalene derivatives with amino alcohols. One common method includes the reaction of 1-naphthol with epichlorohydrin to form an intermediate, which is then reacted with an amine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(naphthalen-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Amino-3-(naphthalen-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(naphthalen-1-yl)propan-2-ol involves its interaction with specific molecular targets. It is known to interact with β2-adrenergic receptors, inhibiting the downstream signaling pathways activated by epinephrine. This includes the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Comparison with Similar Compounds
Propranolol: A well-known β-blocker with a similar structure, used in the treatment of hypertension and anxiety.
1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol: Another compound with a similar structure but different positional isomerism.
Uniqueness: 1-Amino-3-(naphthalen-1-yl)propan-2-ol is unique due to its specific interaction with β2-adrenergic receptors and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-amino-3-naphthalen-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H15NO/c14-9-12(15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12,15H,8-9,14H2 |
InChI Key |
XBDKVJGCGYCQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


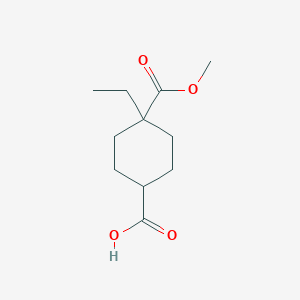
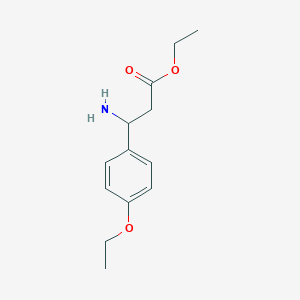

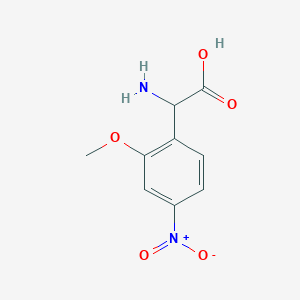
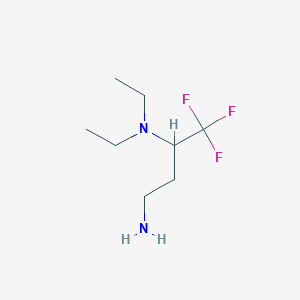
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)

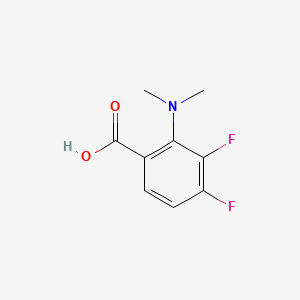
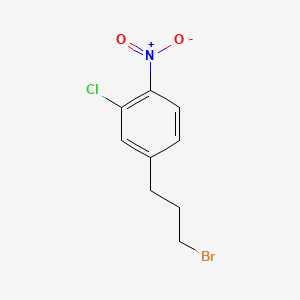
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)


![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
